molecular formula C14H24O2 B1440632 2-[(3-Ethyl-1-adamantyl)oxy]ethanol CAS No. 1266678-99-2

2-[(3-Ethyl-1-adamantyl)oxy]ethanol

Cat. No. B1440632
M. Wt: 224.34 g/mol
InChI Key: UREAHLMKOYWUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Ethyl-1-adamantyl)oxy]ethanol” is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Ethyl Glucuronide (EtG) in Pathological Conditions

  • EtG as a Biomarker in Hair : EtG, a stable metabolite of ethanol, can be quantified in hair to study the impact of various pathological conditions on its concentration. Liver and kidney diseases, along with diabetes, are the primary pathologies affecting EtG levels in hair. Understanding the influence of these conditions on EtG can improve the interpretation of data for forensic and clinical purposes (Triolo et al., 2022).

  • Forensic and Clinical Use of EtG : The analysis of EtG in hair has become a reliable biomarker for assessing long-term alcohol consumption. Despite high diagnostic performance, challenges such as inter- and intra-laboratory variability and interpretation of results remain. Lower abstinence cut-offs and understanding current hEtG cut-offs could enhance the use of EtG testing in forensic contexts (Biondi et al., 2019).

Ethanol Metabolomics and Toxicology

  • Ethanol Metabolism and Metabolites : Ethanol metabolism produces both major and minor metabolites, with oxidative metabolism leading to substances like ethyl glucuronide and ethyl sulfate. These metabolites serve as biomarkers for ethanol exposure and offer insights into the toxicological effects and variability in dose response (Dinis-Oliveira, 2016).

  • Toxicological Review of Ethyl tertiary-Butyl Ether (ETBE) : Although not directly related to "2-[(3-Ethyl-1-adamantyl)oxy]ethanol", ETBE's use in gasoline to improve octane numbers while reducing emissions is noted. Its metabolism and potential for human exposure, along with its low toxicity and nonirritant properties, are discussed, highlighting the importance of understanding the health effects of ethanol derivatives (Mcgregor, 2007).

Future Directions

Adamantane derivatives, such as “2-[(3-Ethyl-1-adamantyl)oxy]ethanol”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .

properties

IUPAC Name

2-[(3-ethyl-1-adamantyl)oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREAHLMKOYWUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethyl-1-adamantyl)oxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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